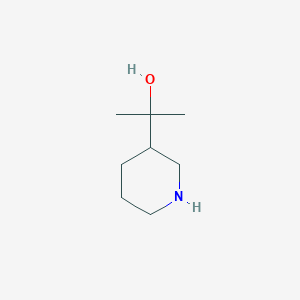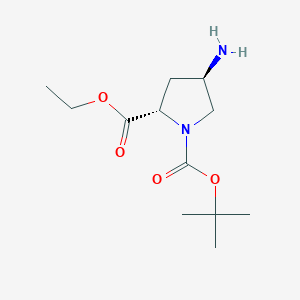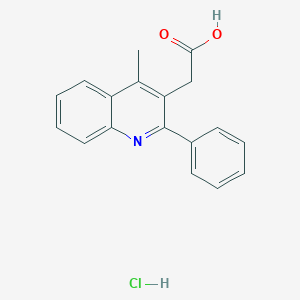
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride
Overview
Description
“2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride” is an organic compound with the molecular formula C18H16ClNO2 . It has a molecular weight of 313.78 . The IUPAC name for this compound is (2-methyl-4-phenyl-3-quinolinyl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that can be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques have been explored for similar quinoline derivatives. For instance, the synthesis of 2-(1-aryltetrazol-5-yl)acetic esters and their subsequent conversion to 2-(1-aryltetrazol-5-yl)propanoic acids (Caiazza, Prager, & Schafer, 1995). Another example is the synthesis of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters (Acharyulu, Dubey, Reddy, & Suresh, 2009).
Chemical Behavior and Stability : The stability and chemical behavior of related compounds under various conditions have been studied, such as the study on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Synthesis of Derivatives : Research into the synthesis of various derivatives of quinoline compounds, such as the synthesis of chalcone containing pyrazolyl quinazolin-4(3H) ones and their microbial studies (Patel & Barat, 2010), is common. This shows the versatility of quinoline derivatives in chemical synthesis.
Biological and Pharmacological Activities
Antimicrobial and Antimalarial Activities : Some derivatives of quinolines have been tested for their antimicrobial and antimalarial activities. For example, 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives showing potential as antimalarial and anticancer agents (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).
Antioxidant and Antidiabetic Potential : Novel chloroquinoline derivatives have been synthesized and evaluated for their antioxidant and antidiabetic properties, showing promising results in reducing high glucose levels in the body (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Analgesic and Anti-Inflammatory Activities : Quinazolinyl acetamides have been designed and synthesized, and evaluated for their analgesic and anti-inflammatory activities, showing potential as therapeutic agents (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Safety and Hazards
properties
IUPAC Name |
2-(4-methyl-2-phenylquinolin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2.ClH/c1-12-14-9-5-6-10-16(14)19-18(15(12)11-17(20)21)13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCFDHQVZNSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



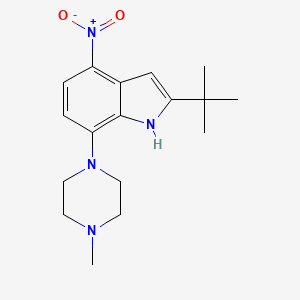




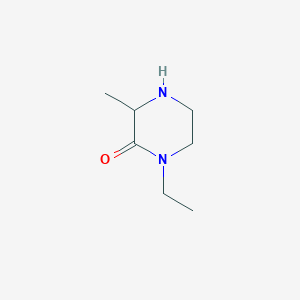

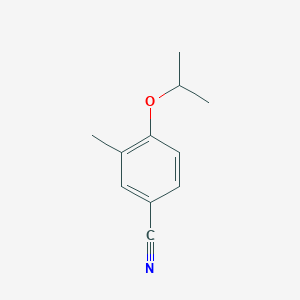
![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)


